molecular formula C11H19N3 B13298920 2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine

2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13298920
M. Wt: 193.29 g/mol
InChI Key: JLYOOOBSWMUIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both piperidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 2,6-dimethylpiperidine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific structural features, combining both piperidine and pyrazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2,6-dimethyl-4-(1-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-8-4-10(5-9(2)13-8)11-6-12-14(3)7-11/h6-10,13H,4-5H2,1-3H3

InChI Key

JLYOOOBSWMUIGX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.